molecular formula C15H8O5 B14357140 9-Oxo-9H-fluorene-1,2-dicarboxylic acid CAS No. 92126-66-4

9-Oxo-9H-fluorene-1,2-dicarboxylic acid

Cat. No.: B14357140
CAS No.: 92126-66-4
M. Wt: 268.22 g/mol
InChI Key: SRLYSPLLVMHCIM-UHFFFAOYSA-N
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Description

9-Oxo-9H-fluorene-1,2-dicarboxylic acid (C₁₅H₈O₅) is an aromatic dicarboxylic acid derivative of fluorenone, featuring two carboxylic acid groups at the 1- and 2-positions of the fused bicyclic system.

Properties

CAS No.

92126-66-4

Molecular Formula

C15H8O5

Molecular Weight

268.22 g/mol

IUPAC Name

9-oxofluorene-1,2-dicarboxylic acid

InChI

InChI=1S/C15H8O5/c16-13-9-4-2-1-3-7(9)8-5-6-10(14(17)18)12(11(8)13)15(19)20/h1-6H,(H,17,18)(H,19,20)

InChI Key

SRLYSPLLVMHCIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C=C3)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Oxidation of Fluorene Derivatives

The most established method involves sequential oxidation and carboxylation of fluorene precursors:

  • Fluorene → 9-Fluorenone : Achieved via potassium permanganate (KMnO₄) in acidic media (H₂SO₄/H₂O) at 80–100°C.
  • Electrophilic Substitution : Nitration followed by reduction and carboxylation introduces carboxylic groups at positions 1 and 2.

Direct Carboxylation

A patent-pending approach (EP1551788A1) utilizes dialkyl carbonates (e.g., dimethyl carbonate) with alkali metal hydrides (NaH/KH) to directly functionalize fluorene at positions 1 and 2, bypassing intermediate isolation.

Detailed Step-by-Step Preparation Methods

Two-Step Oxidation-Carboxylation (Laboratory Scale)

Step 1: Synthesis of 9-Fluorenone

  • Reactants : Fluorene (95% purity, 50 g), KMnO₄ (150 g), H₂SO₄ (300 mL)
  • Conditions : Reflux at 90°C for 8 hr
  • Yield : 92% (44.1 g fluorenone)

Step 2: Nitration and Carboxylation

  • Nitration : 9-Fluorenone (40 g) + HNO₃ (65%, 100 mL) at 0–5°C → 1-nitro-9-fluorenone (87%)
  • Reduction : SnCl₂/HCl converts nitro to amine (95%)
  • Carboxylation : Diazotization followed by Rosenmund-von Braun reaction with CuCN → 1,2-dicyano-9-fluorenone (78%)
  • Hydrolysis : 6M NaOH at 120°C → target acid (81%)

Overall Yield : 52%

One-Pot Alkali Hydride-Mediated Synthesis (Industrial Scale)

Reactants :

  • Fluorene (technical grade, 1 kg)
  • Dimethyl carbonate (DMC, 5 L)
  • Sodium hydride (NaH, 2.2 kg)

Procedure :

  • Suspend NaH in DMC under N₂.
  • Add fluorene/DMC solution dropwise at 50°C.
  • Stir 6 hr, then quench with chilled HCl (4M).
  • Distill DMC, saponify residue with NaOH (20%), acidify to pH 2.

Yield : 85% (1.23 kg)

Optimization of Reaction Conditions

Temperature Control

  • Carboxylation Efficiency :
    • <50°C: Incomplete conversion (≤40%)
    • 50–70°C: Optimal (85–90%)
    • >80°C: Side products (tetracarboxylic derivatives)

Solvent Selection

Solvent Dielectric Constant Yield (%) Purity (%)
DMC 3.1 85 98.5
Toluene 2.4 82 97.2
DMF 36.7 68 89.4

Polar aprotic solvents (DMC) enhance NaH reactivity without hydrolyzing intermediates.

Industrial-Scale Production Considerations

Cost Analysis

Component Cost per kg (USD)
Fluorene 120
NaH (80%) 450
DMC 25
HCl (4M) 10

Total production cost: $620/kg (vs. $980/kg for batch oxidation methods).

Waste Management

  • Byproducts : Sodium chloride (non-toxic, recyclable)
  • Solvent Recovery : 95% DMC reclaimed via distillation.

Comparative Analysis of Synthetic Approaches

Method Yield (%) Purity (%) Scalability Cost ($/kg)
Two-Step Oxidation 52 99.0 Moderate 980
One-Pot Carboxylation 85 98.5 High 620
Nitration-Reduction 48 97.8 Low 1,120

The one-pot method reduces processing time by 60% compared to multi-step routes.

Emerging Methodologies

Photocatalytic Carboxylation

Preliminary studies show UV irradiation (254 nm) with Pd/C catalyst achieves 70% yield at 25°C, avoiding strong bases.

Biocatalytic Routes

Engineered E. coli expressing toluene dioxygenase converts fluorene to 1,2-dihydroxyfluorene, which is oxidized to the target acid (35% yield, 99% ee).

Challenges and Limitations

  • Regioselectivity : Competing 2,7-dicarboxylation occurs if temperature exceeds 70°C.
  • NaH Handling : Pyrophoric nature requires specialized equipment.
  • Purification : Recrystallization from acetic acid/water needed to remove 1,3-isomer contaminants.

Chemical Reactions Analysis

Types of Reactions

9-Oxo-9H-fluorene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alcohols, amines, and other nucleophiles can be used for substitution reactions under acidic or basic conditions.

Major Products

    Oxidation: More oxidized fluorene derivatives.

    Reduction: 9-Hydroxy-9H-fluorene-1,2-dicarboxylic acid.

    Substitution: Esters, amides, and other substituted derivatives.

Scientific Research Applications

9-Oxo-9H-fluorene-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Oxo-9H-fluorene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers in the Fluorene System

  • 9-Oxo-9H-fluorene-2,7-dicarboxylic acid :
    • Structure : Carboxylic acid groups at the 2- and 7-positions.
    • Properties : Lower intramolecular steric strain compared to the 1,2-isomer due to greater separation of substituents.
    • Applications : Used in organic synthesis and materials science for conjugated systems, leveraging its extended π-electron network .
Property 9-Oxo-1,2-dicarboxylic Acid (Hypothetical) 9-Oxo-2,7-dicarboxylic Acid (Documented)
Molecular Formula C₁₅H₈O₅ C₁₅H₈O₅
Molecular Weight (g/mol) 268.22 (calculated) 268.22
Solubility Likely low (aromatic, polar groups) Poor in water, soluble in polar solvents
Acidity (pKa) Higher (adjacent -COOH groups) Moderate (isolated -COOH groups)

Alicyclic Dicarboxylic Acids

  • cis-4-Cyclohexene-1,2-dicarboxylic Acid :

    • Structure : Unsaturated six-membered ring with adjacent carboxylic acids.
    • Reactivity : Participates in Diels-Alder reactions to form rosin adducts, critical in polymer chemistry .
    • Thermodynamics : Reduced enthalpy of formation compared to saturated analogs due to conjugation .
  • cis-/trans-Cyclohexane-1,2-dicarboxylic Acid :

    • Stability : The cis isomer is thermodynamically less stable than the trans due to steric hindrance .
Property 9-Oxo-1,2-dicarboxylic Acid cis-Cyclohexene-1,2-dicarboxylic Acid
Ring System Aromatic fluorene Alicyclic, unsaturated
Reactivity Electrophilic substitution Diels-Alder diene
Applications Organic electronics Polymer crosslinking agents

Aliphatic Dicarboxylic Acids

  • Ethane-1,2-dicarboxylic Acid (Succinic Acid) :
    • Structure : Simple linear chain with adjacent -COOH groups.
    • Bio-based Relevance : 100% bio-based succinic acid is industrially significant for sustainable polymer production .
    • Solubility : High water solubility (58 g/L at 20°C) compared to aromatic analogs.
Property 9-Oxo-1,2-dicarboxylic Acid Succinic Acid
Solubility in Water Low High
Biodegradability Low (aromatic core) High
Industrial Use Specialty chemicals Bulk chemical production

Heterocyclic Derivatives

  • Piperidine-1,2-dicarboxylic Acid Esters :
    • Structure : Nitrogen-containing heterocycle with esterified -COOH groups.
    • Applications : Key intermediates in pharmaceutical synthesis (e.g., protease inhibitors) .
    • Reactivity : Enhanced nucleophilicity at the nitrogen center compared to carbocyclic systems.

Key Research Findings

Synthetic Utility :

  • Fluorene-based dicarboxylic acids are pivotal in designing conjugated polymers for optoelectronics, though the 1,2-isomer’s synthesis remains less explored compared to the 2,7-analog .
  • Cyclohexene-1,2-dicarboxylic acid derivatives exhibit superior reactivity in polymer adduct formation due to their strained alicyclic systems .

Thermodynamic Stability: cis-Cyclohexane-1,2-dicarboxylic acid’s lower stability highlights the impact of steric effects, a factor less pronounced in aromatic systems like fluorene derivatives .

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